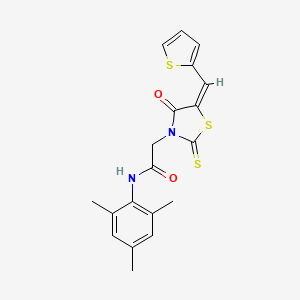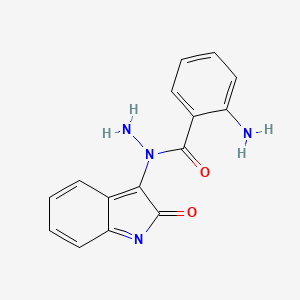![molecular formula C13H12ClFN2OS B12152102 3-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12152102.png)
3-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s molecular formula is C10H11ClFNO, and it has a molecular weight of 215.65 g/mol. It is known for its unique structure, which includes a thiazole ring, a fluorobenzyl group, and a chloropropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Formation of the Chloropropanamide Moiety: The chloropropanamide moiety can be synthesized by reacting a suitable amine with a chloropropanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
3-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-fluorobenzyl)propanamide: Similar structure but lacks the thiazole ring.
3-chloro-N-(4-methylbenzyl)propanamide: Similar structure but has a methyl group instead of a fluorine atom.
3-chloro-N-(4-chlorobenzyl)propanamide: Similar structure but has a chlorine atom instead of a fluorine atom.
Uniqueness
3-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of the thiazole ring and the fluorobenzyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H12ClFN2OS |
|---|---|
Molecular Weight |
298.76 g/mol |
IUPAC Name |
3-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C13H12ClFN2OS/c14-6-5-12(18)17-13-16-8-11(19-13)7-9-1-3-10(15)4-2-9/h1-4,8H,5-7H2,(H,16,17,18) |
InChI Key |
PGBVBHGISABQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)CCCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12152024.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl) acetamide](/img/structure/B12152029.png)
![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-1-[3-(dimethylamino)propyl]-3-hyd roxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12152034.png)
![N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12152036.png)
![(4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12152050.png)
![N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12152054.png)
![N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12152058.png)
![5,9-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-c]quinoline](/img/structure/B12152062.png)

![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-[(pyridin-4-yl)methyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B12152076.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152078.png)

![1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12152088.png)
![2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide](/img/structure/B12152114.png)
